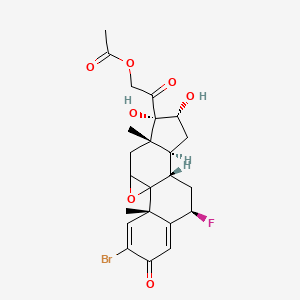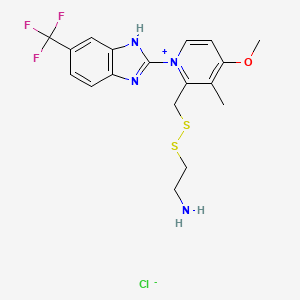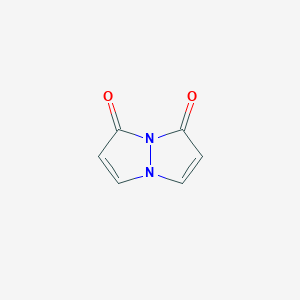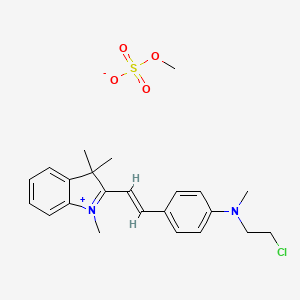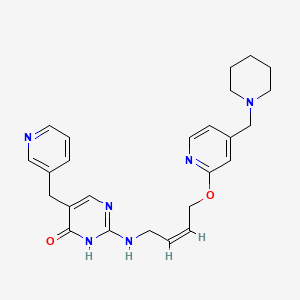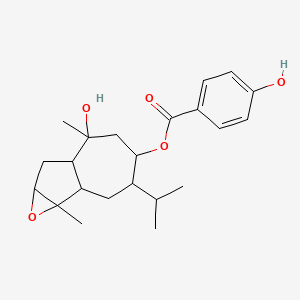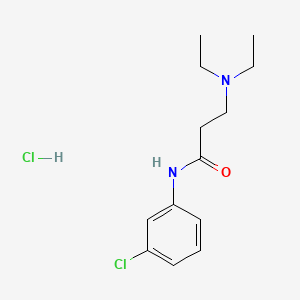
Propionanilide, 3'-chloro-3-diethylamino-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propionanilide, 3’-chloro-3-diethylamino-, hydrochloride is a chemical compound with significant applications in various fields. It is known for its unique structure, which includes a propionanilide backbone with a chloro and diethylamino substitution, making it a versatile compound in both synthetic and applied chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propionanilide, 3’-chloro-3-diethylamino-, hydrochloride typically involves the reaction of 3-chloropropionyl chloride with diethylamine in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the diethylamine attacks the carbonyl carbon of the 3-chloropropionyl chloride, leading to the formation of the desired product .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain a high conversion rate and minimize by-products. The final product is usually purified through recrystallization or distillation to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
Propionanilide, 3’-chloro-3-diethylamino-, hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Propionanilide, 3’-chloro-3-diethylamino-, hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme interactions and protein binding.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of analgesics and anesthetics.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Propionanilide, 3’-chloro-3-diethylamino-, hydrochloride involves its interaction with specific molecular targets. It primarily acts by binding to enzymes or receptors, altering their activity. The diethylamino group enhances its ability to penetrate biological membranes, making it effective in various biological applications .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-3’-diethylamino-propionanilide
- 2,2-Dimethyl-3’-trifluoromethyl-propionanilide
- 2,2-Dimethyl-4’-dimethylamino-propionanilide
Uniqueness
Propionanilide, 3’-chloro-3-diethylamino-, hydrochloride stands out due to its unique combination of chloro and diethylamino groups, which confer distinct chemical and biological properties. This makes it more versatile compared to its analogs, particularly in its ability to undergo a wide range of chemical reactions and its effectiveness in biological applications .
Properties
CAS No. |
109507-07-5 |
|---|---|
Molecular Formula |
C13H20Cl2N2O |
Molecular Weight |
291.21 g/mol |
IUPAC Name |
N-(3-chlorophenyl)-3-(diethylamino)propanamide;hydrochloride |
InChI |
InChI=1S/C13H19ClN2O.ClH/c1-3-16(4-2)9-8-13(17)15-12-7-5-6-11(14)10-12;/h5-7,10H,3-4,8-9H2,1-2H3,(H,15,17);1H |
InChI Key |
FGNAURJGNCMJNF-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCC(=O)NC1=CC(=CC=C1)Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


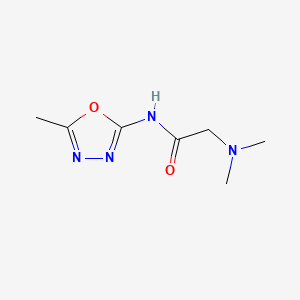
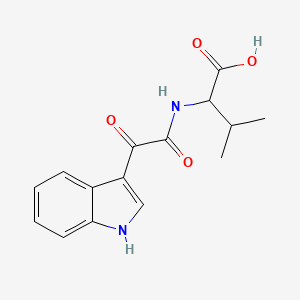
![2-[(8-Fluoro-2,3-dihydro-1-methyl-5-phenyl-1H-1,4-benzodiazepin-2-YL)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B12710637.png)

![(E)-but-2-enedioic acid;1-[2-[2-[3-[cyclohexyl(methyl)amino]propoxy]-5-nitrophenyl]-2H-1,3-benzothiazol-3-yl]ethanone](/img/structure/B12710652.png)

